Cas no 1250943-13-5 (2-chloro-3-cyclobutoxypyrazine)

2-chloro-3-cyclobutoxypyrazine 化学的及び物理的性質
名前と識別子
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- 2-chloro-3-cyclobutoxypyrazine
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- MDL: MFCD16684464
- インチ: 1S/C8H9ClN2O/c9-7-8(11-5-4-10-7)12-6-2-1-3-6/h4-6H,1-3H2
- InChIKey: KTBXVPNWCPMRPW-UHFFFAOYSA-N
- ほほえんだ: C1(Cl)=NC=CN=C1OC1CCC1
2-chloro-3-cyclobutoxypyrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-269685-0.1g |
2-chloro-3-cyclobutoxypyrazine |
1250943-13-5 | 95.0% | 0.1g |
$111.0 | 2025-03-20 | |
Enamine | EN300-269685-10g |
2-chloro-3-cyclobutoxypyrazine |
1250943-13-5 | 95% | 10g |
$1380.0 | 2023-09-11 | |
TRC | C197196-1g |
2-Chloro-3-cyclobutoxypyrazine |
1250943-13-5 | 1g |
$ 340.00 | 2022-04-01 | ||
TRC | C197196-100mg |
2-Chloro-3-cyclobutoxypyrazine |
1250943-13-5 | 100mg |
$ 70.00 | 2022-04-01 | ||
TRC | C197196-500mg |
2-Chloro-3-cyclobutoxypyrazine |
1250943-13-5 | 500mg |
$ 210.00 | 2022-04-01 | ||
Enamine | EN300-269685-10.0g |
2-chloro-3-cyclobutoxypyrazine |
1250943-13-5 | 95.0% | 10.0g |
$1380.0 | 2025-03-20 | |
Enamine | EN300-269685-1.0g |
2-chloro-3-cyclobutoxypyrazine |
1250943-13-5 | 95.0% | 1.0g |
$321.0 | 2025-03-20 | |
Enamine | EN300-269685-2.5g |
2-chloro-3-cyclobutoxypyrazine |
1250943-13-5 | 95.0% | 2.5g |
$629.0 | 2025-03-20 | |
Chemenu | CM463904-500mg |
2-chloro-3-cyclobutoxypyrazine |
1250943-13-5 | 95%+ | 500mg |
$282 | 2023-01-19 | |
Enamine | EN300-269685-1g |
2-chloro-3-cyclobutoxypyrazine |
1250943-13-5 | 95% | 1g |
$321.0 | 2023-09-11 |
2-chloro-3-cyclobutoxypyrazine 関連文献
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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10. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
2-chloro-3-cyclobutoxypyrazineに関する追加情報
Introduction to 2-chloro-3-cyclobutoxypyrazine (CAS No. 1250943-13-5)
2-chloro-3-cyclobutoxypyrazine, identified by the Chemical Abstracts Service Number (CAS No.) 1250943-13-5, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic compound features a pyrazine core substituted with a chloro group at the 2-position and a cyclobutoxy moiety at the 3-position, making it a versatile intermediate for synthesizing various biologically active molecules.
The structural configuration of 2-chloro-3-cyclobutoxypyrazine imparts unique chemical properties that make it valuable in medicinal chemistry. The presence of both electron-withdrawing and electron-donating groups enhances its reactivity, enabling diverse functionalization strategies. These characteristics have positioned this compound as a key building block in the development of novel therapeutic agents.
In recent years, 2-chloro-3-cyclobutoxypyrazine has garnered attention due to its potential applications in drug discovery. Researchers have explored its utility in designing molecules targeting various diseases, including cancer, infectious disorders, and neurological conditions. The pyrazine scaffold is particularly well-studied for its role in modulating enzyme activity and receptor binding, which are critical for therapeutic intervention.
One of the most compelling aspects of 2-chloro-3-cyclobutoxypyrazine is its role in synthesizing kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By incorporating this compound into drug candidates, scientists aim to develop selective kinase inhibitors that can disrupt aberrant signaling networks without affecting normal cellular processes.
Recent studies have highlighted the compound's efficacy in preclinical models as a precursor for antiviral agents. The cyclobutoxy group provides stability to the molecule while allowing for further derivatization to enhance pharmacokinetic properties. This has led to investigations into its potential as an antiviral lead compound, particularly against RNA viruses where pyrazine derivatives have shown promise.
The agrochemical industry has also recognized the significance of 2-chloro-3-cyclobutoxypyrazine. Its structural features make it a suitable candidate for developing novel pesticides and herbicides. By leveraging its reactivity, researchers aim to create compounds that are more effective at controlling pests while minimizing environmental impact. This aligns with the growing demand for sustainable agricultural practices worldwide.
From a synthetic chemistry perspective, 2-chloro-3-cyclobutoxypyrazine offers intriguing opportunities for methodological innovation. The chloro and cyclobutoxy substituents provide multiple sites for functionalization, enabling access to a wide range of derivatives through cross-coupling reactions, nucleophilic substitutions, and other transformations. These synthetic pathways are crucial for generating libraries of compounds for high-throughput screening.
The pharmaceutical industry's interest in 2-chloro-3-cyclobutoxypyrazine extends beyond kinase inhibitors and antivirals. Researchers are exploring its potential in developing treatments for inflammatory diseases by targeting specific inflammatory pathways modulated by pyrazine derivatives. Additionally, its structural motifs have been incorporated into molecules designed to interact with bacterial enzymes, offering new avenues for combating antibiotic-resistant strains.
In conclusion, 2-chloro-3-cyclobutoxypyrazine (CAS No. 1250943-13-5) represents a promising compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features and reactivity make it an invaluable intermediate for drug discovery efforts aimed at addressing various diseases. As research continues to uncover new biological targets and synthetic methodologies, the significance of this compound is expected to grow further.
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